

## Structural basis of Pomotrelvir binding to SARS-CoV-2 main protease

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Structural Basis of **Pomotrelvir** Binding to SARS-CoV-2 Main Protease

#### Introduction

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for the virus's life cycle, responsible for processing viral polyproteins into functional units required for replication. [1][2][3][4][5][6][7] Its critical role and high conservation across coronaviruses make it a prime target for antiviral drug development.[1][4][5][6][8] **Pomotrelvir** (also known as PBI-0451) is a novel, orally active, competitive inhibitor of the SARS-CoV-2 main protease.[1][2][9] Developed by Pardes Biosciences, it was designed through structure-based methods to be a potent and selective antiviral agent.[1][10] This document provides a detailed technical overview of the structural interactions, binding kinetics, and experimental methodologies used to characterize the binding of **Pomotrelvir** to the SARS-CoV-2 Mpro.

#### **Structural Basis of Interaction**

The co-crystal structure of **Pomotrelvir** bound to the SARS-CoV-2 Mpro has been resolved at a resolution of 2.15 Å.[1][10] The analysis reveals that **Pomotrelvir** binds to the active site located in the cleft between domains I and II of the protease.[11]

A key feature of this interaction is the formation of a covalent adduct between the nitrile "warhead" of **Pomotrelvir** and the catalytic cysteine residue (Cys145) of Mpro.[1] This results in a thioimidate with a carbon-sulfur (C-S) bond distance of 1.79 Å, effectively and reversibly



inhibiting the enzyme's proteolytic activity.[1][10] This mechanism of covalent modification of the catalytic cysteine is a hallmark of many Mpro inhibitors.[1][4][12] The inhibitor occupies the S1, S2, and S4 subsites of the protease's substrate-binding pocket.[11]

### **Quantitative Data**

The efficacy and selectivity of **Pomotrelvir** have been quantified through various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

**Table 1: Inhibitory Activity of Pomotrelvir against** 

**Coronavirus Main Proteases** 

| Virus Strain       | IC50 (nM) |
|--------------------|-----------|
| SARS-CoV-2 (WT)    | 24[1][9]  |
| SARS-CoV-2 (P132H) | 34[1]     |
| SARS-CoV           | 379[1]    |
| MERS-CoV           | 134[1]    |
| CoV-229E           | 61[1]     |
| CoV-OC43           | 114[1]    |
| CoV-HKU1           | 185[1]    |
| CoV-NL63           | 114[1]    |

Table 2: Inhibitory Activity and Selectivity of Pomotrelvir against Human Proteases



| Protease                                                   | Κι (μΜ) | Selectivity Fold (> vs.<br>SARS-CoV-2 Mpro K <sub>1</sub> of 2.7<br>nM) |
|------------------------------------------------------------|---------|-------------------------------------------------------------------------|
| Cathepsin S                                                | 0.445   | 165[1]                                                                  |
| Cathepsin K                                                | 0.289   | 107[1]                                                                  |
| Cathepsin B                                                | 1.27    | 470[1]                                                                  |
| Cathepsin L                                                | 7.4     | 2,740[1]                                                                |
| Caspase-2, Chymotrypsin C,<br>Elastase, Thrombin           | > 100   | > 37,000[1]                                                             |
| Caspase 3, Calpain 1, Cathepsin D, Dipeptidyl peptidase IV | > 30    | > 11,000[1]                                                             |

Table 3: Antiviral Activity of Pomotrelvir in Cell-Based

**Assays** 

| Cell Line <i>l</i> Assay Type       | Virus      | EC <sub>50</sub> (nM) | СС50 (µМ) | Selectivity<br>Index<br>(CC50/EC50) |
|-------------------------------------|------------|-----------------------|-----------|-------------------------------------|
| iPS-AT2 cells                       | SARS-CoV-2 | 36[10]                | >90       | >500[10]                            |
| A549-hACE2<br>cells (NLuc<br>Assay) | SARS-CoV-2 | 23[10]                | >90       | >500[10]                            |
| Huh7 cells<br>(Replicon Assay)      | SARS-CoV-2 | 36[10]                | >90       | >500[10]                            |
| Infectious Virus<br>CPE Assay       | CoV-229E   | 180[1][10]            | >10       | >56[10]                             |
| Infectious Virus<br>CPE Assay       | CoV-OC43   | 380[1][10]            | >30       | >79[10]                             |



Table 4: Crystallographic Data for Pomotrelvir-SARS-

**CoV-2 Mpro Complex** 

| Parameter                 | Value                                |
|---------------------------|--------------------------------------|
| Data collection           |                                      |
| Resolution (Å)            | 2.15[1]                              |
| Refinement                |                                      |
| R-work / R-free           | Data not available in search results |
| No. of non-hydrogen atoms | Data not available in search results |
| Bond Analysis             |                                      |
| Covalent C-S distance (Å) | 1.79[1][10]                          |

# Experimental Protocols SARS-CoV-2 Mpro Inhibition Assay

This assay quantifies the inhibitory activity of a compound against the main protease.

- Assay Components: The reaction mixture typically includes recombinant SARS-CoV-2 Mpro enzyme (e.g., 3 nM), a fluorogenic substrate peptide (e.g., 1 μM of FAM-TSAVLQSGFRK-NH2), and the test inhibitor (Pomotrelvir) at varying concentrations.[1][13]
- Reaction Initiation and Incubation: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture. The components are incubated at a controlled temperature.
- Detection: The cleavage of the substrate by Mpro is measured over time. A common method is microfluidic capillary electrophoresis, which separates the cleaved product from the intact substrate.[1][13]
- Data Analysis: Progress curves are generated by plotting the percentage of substrate conversion against time.[13] The initial reaction velocities are determined from these curves.
- Parameter Calculation: To determine the inhibition constant (Ki), data are globally fitted to the Morrison equation.[1][13] An alpha factor significantly greater than 1 is indicative of a



competitive inhibition model.[1][13] For IC<sub>50</sub> values, endpoint assays are performed, and the inhibitor concentration that reduces enzyme activity by 50% is calculated.

#### **Protein Expression and Crystallography**

This protocol outlines the steps to determine the co-crystal structure of SARS-CoV-2 Mpro with an inhibitor.

- Protein Expression and Purification: The gene for SARS-CoV-2 Mpro is cloned into an
  expression vector and transformed into a suitable host, such as E. coli.[14] The protein is
  overexpressed, often induced by IPTG, and then purified using chromatography techniques
  to achieve high purity.[14]
- Crystallization:
  - Complex Formation: The purified Mpro (e.g., at 5 mg/mL) is incubated with the inhibitor
     (Pomotrelvir) to allow complex formation.[15]
  - Screening: Crystallization conditions are screened using techniques like sitting-drop or hanging-drop vapor diffusion.[15] This involves mixing the protein-inhibitor solution with various precipitant solutions from commercial screens (e.g., Morpheus® or ProPlex® kits).
     [15]
  - Crystal Growth: Crystals typically appear within a few hours to days.[15]
- · X-ray Diffraction Data Collection:
  - Cryo-protection: Crystals are flash-frozen in liquid nitrogen to prevent radiation damage during data collection.[15]
  - Data Collection: X-ray diffraction data is collected at a synchrotron light source.[8][16]
- Structure Determination and Refinement: The collected diffraction data is processed to determine the three-dimensional electron density map of the protein-inhibitor complex. The atomic model is then built into this map and refined to yield the final crystal structure.

### **Cell-Based Antiviral Assays**



These assays determine the efficacy of the inhibitor in a cellular context.

- Cell Culture: Host cells susceptible to SARS-CoV-2 infection (e.g., A549-hACE2, iPS-AT2, or Huh7) are cultured in appropriate media.[10]
- Infection and Treatment: Cells are infected with SARS-CoV-2 (or a replicon system) and simultaneously treated with various concentrations of **Pomotrelvir**.[10]
- Quantification of Viral Replication: After an incubation period (e.g., 48 hours), the extent of viral replication is measured.[9] Methods include:
  - Luciferase Assay: Using a virus engineered to express a reporter like NanoLuc (NLuc),
     where luminescence is proportional to viral replication.[10]
  - qRT-PCR: Quantifying viral RNA levels.[10]
  - Cytopathic Effect (CPE) Assay: Measuring the virus-induced cell death, where a reduction in CPE indicates antiviral activity.[1][17]
- Cytotoxicity Assay: In parallel, uninfected cells are treated with the same concentrations of Pomotrelvir to measure its toxicity (CC<sub>50</sub>) by assessing cell viability.[1]
- Data Analysis: The half-maximal effective concentration (EC₅₀) and the half-maximal cytotoxic concentration (CC₅₀) are calculated from dose-response curves. The selectivity index (SI = CC₅₀/EC₅₀) is determined to assess the therapeutic window.

#### **Visualizations**

#### **Mechanism of Action of Pomotrelvir**





Click to download full resolution via product page

Caption: **Pomotrelvir** covalently binds to the catalytic cysteine of Mpro, blocking polyprotein cleavage.

# **Experimental Workflow for Mpro-Inhibitor Co-crystallization**





Click to download full resolution via product page



Caption: Workflow for determining the co-crystal structure of SARS-CoV-2 Mpro with an inhibitor.

#### **Selectivity Profile of Pomotrelvir**



Click to download full resolution via product page

Caption: **Pomotrelvir** demonstrates high selectivity for viral Mpro over key human proteases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents PMC [pmc.ncbi.nlm.nih.gov]



- 6. Identification of high-affinity inhibitors of SARS-CoV-2 main protease: Towards the development of effective COVID-19 therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dgk-home.de [dgk-home.de]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Structural Basis of the Main Proteases of Coronavirus Bound to Drug Candidate PF-07321332 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anticoronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for structure determination of SARS-CoV-2 main protease at near-physiological-temperature by serial femtosecond crystallography PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. X-ray Serial Synchrotron Crystallography Study of SARS-CoV-2 Main Protease [thesis.unipd.it]
- 17. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural basis of Pomotrelvir binding to SARS-CoV-2 main protease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12783405#structural-basis-of-pomotrelvir-binding-to-sars-cov-2-main-protease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com